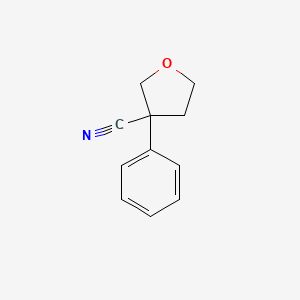

3-Phenyltetrahydrofuran-3-carbonitrile

Description

Significance of Tetrahydrofuran (B95107) Ring Systems in Advanced Organic Synthesis

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a ubiquitous structural motif found in a vast array of naturally occurring compounds and biologically active molecules. nih.gov Its prevalence in numerous natural products, including lignans (B1203133) and polyether ionophores, underscores its importance. nih.gov These natural products often exhibit a wide range of significant biological activities, such as antitumor, antimicrobial, and antiprotozoal properties. The inherent polarity and the specific conformational arrangement of the THF ring can be crucial for molecular recognition and binding to biological targets.

In the realm of advanced organic synthesis, the THF ring serves as a versatile solvent and a key building block. spectrabase.comnih.gov As a solvent, its ability to dissolve a wide range of polar and nonpolar compounds makes it indispensable for many chemical reactions. spectrabase.com As a synthetic target, the stereoselective construction of substituted tetrahydrofurans is a major focus for organic chemists. nih.gov The development of methodologies to control the stereochemistry of substituents on the THF ring is critical for the total synthesis of complex natural products and the design of novel therapeutic agents. nih.gov

Research Context for 3-Phenyltetrahydrofuran-3-carbonitrile

Within the diverse family of substituted tetrahydrofurans, this compound represents a specific structure with a phenyl group and a nitrile group attached to the same carbon atom (C3) of the tetrahydrofuran ring. Its formal IUPAC name is 3-phenyloxolane-3-carbonitrile. vulcanchem.com This geminal substitution creates a quaternary carbon center, which can be a synthetically challenging feature to construct. The electron-withdrawing nature of the nitrile group and the steric bulk of the phenyl group are expected to influence the chemical reactivity of the molecule.

The research context for this particular compound lies at the intersection of synthetic methodology development and the exploration of novel chemical entities. The synthesis of such a 3,3-disubstituted tetrahydrofuran would require specific strategies, likely involving intramolecular cyclization of a suitably functionalized precursor. The presence of both a phenyl and a nitrile group offers potential for further chemical transformations, making it a potential intermediate in the synthesis of more complex molecules.

Chemical and Physical Properties of this compound

The specific physicochemical properties of this compound are not widely reported in peer-reviewed literature. However, based on its structure, some properties can be estimated.

| Property | Value | Source |

| IUPAC Name | 3-phenyloxolane-3-carbonitrile | vulcanchem.com |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | vulcanchem.com |

| Topological Polar Surface Area | 33.3 Ų | vulcanchem.com |

| Estimated LogP (octanol-water) | 1.82 | vulcanchem.com |

| Hydrogen Bond Acceptors | 2 (oxygen and nitrile) | vulcanchem.com |

This table contains computed data and should be considered as estimated values.

Synthesis and Manufacturing

Formation of the Precursor: The synthesis would begin with a precursor molecule containing a hydroxyl group on the γ-carbon relative to a nitrile group, with a phenyl group also attached to the α-carbon of the nitrile. An example of such a precursor is 4-hydroxy-2-phenyl-2-cyanobutane or a derivative.

Cyclization: This precursor would then undergo an intramolecular cyclization reaction. A common method to achieve this is through the use of a dehydrating agent, such as thionyl chloride (SOCl₂), which would convert the hydroxyl group into a good leaving group, facilitating nucleophilic attack by the oxygen to form the tetrahydrofuran ring. vulcanchem.com

It is important to note that this represents a general synthetic strategy, and specific reaction conditions, such as the choice of solvent, temperature, and catalyst, would need to be optimized to achieve a good yield and purity of the final product. Information regarding the industrial-scale manufacturing of this compound is not publicly available.

Applications in Scientific Research

There is a notable lack of specific, published research applications for this compound in the primary scientific literature. While the broader class of substituted tetrahydrofurans has been extensively studied for various applications, including as intermediates in the synthesis of bioactive molecules, the research utility of this particular compound has not been detailed in available reports. Its potential as a building block in medicinal chemistry or materials science remains an area for future exploration.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-phenyloxolane-3-carbonitrile |

InChI |

InChI=1S/C11H11NO/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h1-5H,6-7,9H2 |

InChI Key |

RMHGNTHLEMUGBB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms in the Formation and Transformation of 3 Phenyltetrahydrofuran 3 Carbonitrile and Analogues

Mechanistic Pathways of Intramolecular Cyclization Reactions

Intramolecular cyclization is a primary strategy for constructing the tetrahydrofuran (B95107) ring. The specific pathway depends on the nature of the starting material and the reaction conditions employed.

Nucleophilic Substitution (SN1 and SN2): Classical methods for forming cyclic ethers often rely on intramolecular SN2 reactions. nih.gov This involves a hydroxyl group acting as a nucleophile, attacking a carbon atom bearing a suitable leaving group (like a halide or sulfonate) to form the C-O bond and close the ring. nih.gov In some cases, the reaction may proceed through an SN1 pathway, particularly if a stable carbocation can be formed. For instance, the acid-catalyzed cyclization of vinylsilanes bearing a hydroxy group can proceed via an SN1 pathway, where the stereoselectivity is determined by the face selectivity of carbocation capture. nih.gov

Addition to Epoxides: The intramolecular addition of an alcohol to an epoxide is a widely used method for tetrahydrofuran synthesis. nih.gov This reaction typically follows a 5-exo-tet cyclization pattern, where the hydroxyl group attacks one of the epoxide carbons. The regioselectivity of the epoxide opening (i.e., which carbon is attacked) can be controlled, with many processes favoring exo-cyclization manifolds over endo-cyclization pathways. nih.govresearchgate.net

Radical Cyclization: Free-radical cyclizations offer a powerful method for forming C-C or C-O bonds. In the context of tetrahydrofuran synthesis, a commonly employed strategy is the 5-exo-trig cyclization of an alkyl radical onto a double or triple bond. nih.govlibretexts.org These reactions are often initiated by radical initiators like 2,2´-azobis(isobutyronitrile) (AIBN) or through photoredox catalysis. nih.gov The regioselectivity generally favors the formation of a five-membered ring over a six-membered one due to kinetic preferences. libretexts.org

Alkoxycarbonylation of Hydroxyalkenes: Palladium-catalyzed intramolecular alkoxycarbonylation of unsaturated alcohols provides a stereoselective route to tetrahydrofuran rings. acs.org This process involves the cyclization of an alkene tethered to a hydroxyl group, with the incorporation of a carbonyl group.

Cycloaddition Reactions: [3+2] cycloaddition and annulation reactions are highly efficient strategies for constructing tetrahydrofurans. nih.gov These reactions can form multiple bonds and stereocenters in a single step. nih.govnih.gov A common approach involves the reaction of carbonyl ylides with activated alkenes. nih.gov

Role of Key Intermediates (e.g., Radicals, Oxocarbenium Ions, Enolates)

The outcome of tetrahydrofuran synthesis is often governed by the specific reactive intermediates formed during the reaction.

Radicals: Alkyl radicals are key intermediates in radical cyclization reactions. nih.gov Generated from precursors like organohalides or through deoxygenation of activated alcohols, these radicals can add intramolecularly to a tethered alkene or alkyne. nih.govorganic-chemistry.org The stereochemical outcome of these cyclizations can often be predicted using transition state models, such as competing chair- or boat-type transition states. nih.govlibretexts.org Visible-light-mediated photoredox catalysis is a modern approach to generate these radical intermediates under mild conditions. nih.gov

| Substrate Type | Intermediate | Cyclization Mode | Resulting Structure |

| Monoallylated Diol | Alkyl Radical | 5-exo-trig | Chiral Tetrahydrofuran |

| Unsaturated Carboxylic Acid | Alkyl Radical | Intramolecular Cyclization | Substituted Tetrahydrofuran |

| α-bromocarbonyl alkyne | Radical | Radical Cyclization | Trisubstituted Tetrahydrofuran |

Oxocarbenium Ions: Oxocarbenium ions are positively charged species with the charge delocalized between a carbon and an oxygen atom (R₂C=O⁺R ↔ R₂C⁺–OR). wikipedia.org They are common intermediates in many tetrahydrofuran syntheses. nih.govthieme-connect.com These ions can be generated from various precursors, including γ-lactol derivatives or through the oxidation of allylic or benzylic ethers. nih.govnih.gov Once formed, they are potent electrophiles that can be trapped intramolecularly by a tethered nucleophile, such as an alkene, to form the tetrahydrofuran ring. nih.gov The stereochemistry of the resulting product is often influenced by the conformation of the oxocarbenium ion intermediate. nih.govresearchgate.net

Enolates: Enolates are resonance-stabilized anions formed by the deprotonation of a carbon alpha to a carbonyl group. masterorganicchemistry.comlibretexts.org While more commonly associated with furan synthesis through keto-enol tautomerism, enolates can also serve as potent carbon nucleophiles in the formation of tetrahydrofuran rings. acs.org For example, an intramolecular SN2 reaction where an enolate attacks a carbon bearing a leaving group can be a viable pathway for cyclization, forming a C-C bond as part of the ring-closing step. nih.gov

Electron Transfer Processes in Catalytic Cycles

Electron transfer is a fundamental step in many catalytic reactions, particularly those mediated by transition metals or light.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating reactions via single-electron transfer (SET) processes. nih.gov In the synthesis of tetrahydrofurans, a photocatalyst (like fac-[Ir(ppy)₃]) absorbs light and enters an excited state. This excited catalyst can then engage in an SET event with a substrate, such as an activated alcohol, to generate a radical intermediate. nih.gov This radical then undergoes the cyclization cascade to form the final product. The catalytic cycle is closed by a subsequent electron transfer event involving a sacrificial electron donor (like triethylamine) or acceptor. nih.gov

Metal-Catalyzed Reactions: In many transition metal-catalyzed reactions, the oxidation state of the metal center changes through electron transfer steps. For example, in palladium-catalyzed syntheses, the cycle may involve the oxidation of Pd(0) to a Pd(II) species. acs.orghud.ac.uk The mechanism for a palladium-catalyzed furan synthesis has been postulated to involve nucleophilic attack on a Pd(II)-activated alkyne, followed by oxidation of the resulting furanylpalladium(II) intermediate to Pd(IV) by an external oxidant, and subsequent reductive elimination to regenerate the Pd(II) catalyst. hud.ac.uk

Elucidation of Catalytic Cycles and Transition State Structures

Understanding the detailed catalytic cycle and the structure of transition states is crucial for optimizing reaction conditions and controlling selectivity.

Catalytic Cycles: A catalytic cycle is a stepwise representation of a catalyzed reaction, showing how the catalyst is regenerated after each turnover. For the synthesis of furans and tetrahydrofurans, various metal-catalyzed cycles have been proposed. For instance, a gold-catalyzed approach to furans from 1-oxiranyl-2-alkynyl esters is proposed to proceed through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack by the epoxide oxygen. hud.ac.uk Similarly, cobalt-catalyzed metalloradical cyclization involves the generation of a Co(III)-carbene radical, which then reacts with an alkyne to form the furan ring. nih.gov

Transition State Structures: The stereoselectivity of a cyclization reaction is determined by the relative energies of the various possible transition states. For radical cyclizations leading to five-membered rings, both chair-like and boat-like transition state conformations are possible. nih.govlibretexts.org The preference for one over the other is influenced by steric interactions, which dictates the diastereoselectivity of the final product. nih.gov Computational methods, such as Density Functional Theory (DFT), are increasingly used to model these transition states and predict reaction outcomes. thieme-connect.com DFT calculations have suggested, for example, that high levels of diastereoselectivity in certain cycloetherifications arise from subtle interactions between the substrate and the catalyst in the transition state. thieme-connect.com

Kinetic Versus Thermodynamic Control of Stereoselectivity

When a reaction can lead to two or more different stereoisomers, the product ratio can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. wikipedia.org This typically occurs at lower temperatures where the reaction is irreversible, and the product distribution reflects the relative energies of the transition states leading to each product. libretexts.orglibretexts.org The product with the lower activation energy barrier will predominate. wikipedia.org

Thermodynamic Control: Under thermodynamic control, the reaction is reversible, allowing an equilibrium to be established between the products. wikipedia.org These conditions, often involving higher temperatures or longer reaction times, favor the formation of the most stable product, regardless of the rate at which it is formed. wikipedia.orgyoutube.com

In the context of tetrahydrofuran synthesis, stereoselectivity is often a critical consideration. For example, in certain p-TsOH mediated cyclizations, the regioselectivity is thermodynamically controlled, and reactions must be allowed to reach equilibrium to avoid isolating kinetic side products. nih.gov In another instance, the stereochemistry of a tetrahydrofuran product was found to be thermodynamically controlled because the trans and cis isomers could interconvert under the reaction conditions, ultimately favoring the more stable isomer. nih.gov The choice of reaction conditions (temperature, solvent, reaction time) is therefore a critical tool for directing the outcome of a stereoselective synthesis towards the desired isomer. libretexts.orgyoutube.com

| Control Type | Reaction Conditions | Favored Product | Basis of Selectivity |

| Kinetic | Low temperature, short reaction time, irreversible conditions | The one formed fastest | Lowest activation energy (Ea) |

| Thermodynamic | High temperature, long reaction time, reversible conditions | The most stable one | Lowest Gibbs free energy (G) |

Computational and Theoretical Investigations of 3 Phenyltetrahydrofuran 3 Carbonitrile

Quantum Chemical Calculations for Reaction Energetics and Feasibility

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), would be employed to determine the thermodynamic feasibility of synthetic routes to 3-Phenyltetrahydrofuran-3-carbonitrile. These calculations would provide the Gibbs free energy changes for proposed reaction pathways, indicating whether a reaction is likely to proceed spontaneously.

Molecular Modeling of Transition States and Intermediates

To understand the kinetics of reactions involving this compound, researchers would model the transition states and any intermediates. Identifying the geometry and energy of these transient species is crucial for determining the activation energy of a reaction, which governs its rate.

Conformational Analysis and Stereochemical Prediction

The tetrahydrofuran (B95107) ring is not planar and can adopt various conformations, such as envelope and twist forms. The presence of bulky phenyl and nitrile groups at the C3 position would significantly influence the preferred conformation. Computational methods could predict the relative energies of these conformers and, consequently, the stereochemical outcome of reactions.

Electronic Structure Analysis and Reactivity Prediction

Analysis of the molecule's electronic structure, including the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), would offer insights into its reactivity. For instance, the molecular electrostatic potential map could predict sites susceptible to nucleophilic or electrophilic attack.

While these computational approaches are standard in chemical research, their specific application to this compound has not been documented in the available scientific literature. Therefore, no specific data tables or detailed research findings can be presented for this compound.

Derivatization and Chemical Transformations of the 3 Phenyltetrahydrofuran 3 Carbonitrile Core

Functionalization of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring is generally a stable saturated heterocycle. Functionalization typically requires activation, often through radical-based C-H activation/functionalization strategies. The positions most susceptible to such reactions are the C2 and C5 carbons, which are adjacent to the ring oxygen and are thus activated towards radical abstraction.

Potential Functionalization Reactions:

| Reaction Type | Reagents and Conditions | Potential Products |

| α-Halogenation | N-Halosuccinimide, radical initiator | 2-Halo-3-phenyltetrahydrofuran-3-carbonitrile |

| α-Oxidation | Oxidizing agents (e.g., RuO₄) | 2-Oxo-3-phenyltetrahydrofuran-3-carbonitrile |

| C-H Arylation | Palladium catalysis, aryl halide | 2-Aryl-3-phenyltetrahydrofuran-3-carbonitrile |

Note: These are predicted reactions based on the general reactivity of tetrahydrofurans and have not been specifically reported for 3-Phenyltetrahydrofuran-3-carbonitrile.

Modifications at the Phenyl Moiety

The phenyl group is amenable to electrophilic aromatic substitution reactions. The directing effect of the alkyl substituent (the tetrahydrofuran ring) would likely favor substitution at the ortho and para positions.

Potential Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃, H₂SO₄ | 3-(Nitrophenyl)tetrahydrofuran-3-carbonitrile |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3-(Halophenyl)tetrahydrofuran-3-carbonitrile |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-(Acylphenyl)tetrahydrofuran-3-carbonitrile |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | 3-(Alkylphenyl)tetrahydrofuran-3-carbonitrile |

Note: The steric hindrance imposed by the tetrahydrofuran ring might influence the regioselectivity of these reactions. These are hypothetical transformations for this specific molecule.

Transformations Involving the Carbonitrile Functional Group

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic addition to the carbon-nitrogen triple bond. researchgate.net

Potential Nitrile Group Transformations:

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Hydrolysis (acidic) | H₃O⁺, heat | Carboxylic acid |

| Hydrolysis (basic) | NaOH, H₂O, heat | Carboxylate salt |

| Reduction | LiAlH₄, then H₂O | Primary amine |

| Grignard Reaction | RMgX, then H₃O⁺ | Ketone |

Note: These are standard transformations for nitriles and would be expected to apply to this compound, although specific reaction conditions may need optimization.

Advanced C(sp³)-H Functionalization Strategies

Modern synthetic chemistry has developed advanced methods for the functionalization of otherwise unreactive C(sp³)-H bonds. escholarship.orgnih.govrsc.org These methods often employ transition metal catalysis or photoredox catalysis to generate reactive intermediates. For this compound, such strategies could potentially be applied to functionalize the C-H bonds of the tetrahydrofuran ring. Site-selectivity would be a key challenge, with the C2/C5 and C4 positions being potential targets.

Potential Advanced C-H Functionalization Reactions:

| Strategy | Catalyst/Reagent | Potential Functionalization |

| Directed C-H Functionalization | Directing group, transition metal catalyst | Site-specific installation of new functional groups |

| Photoredox Catalysis | Photocatalyst, light | Introduction of various functional groups via radical intermediates |

Note: The application of these advanced methods to this compound has not been reported and would require significant research and development.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For a molecule like 3-Phenyltetrahydrofuran-3-carbonitrile, which contains a chiral center at the C3 position, advanced NMR techniques are essential for determining both its relative and absolute configuration.

Relative Configuration: Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be employed to determine the relative stereochemistry. These experiments detect through-space interactions between protons. For this compound, a NOESY experiment would reveal correlations between the protons of the phenyl group and the protons on the tetrahydrofuran (B95107) ring. The presence or absence of specific correlations would establish the spatial proximity of these groups, allowing for the assignment of the cis or trans relationship between the phenyl group and the substituents on the tetrahydrofuran ring.

Absolute Configuration: Determining the absolute configuration (R vs. S) requires the use of chiral auxiliaries. A common and effective method is the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Mosher's Method: The compound could be chemically modified to introduce a hydroxyl group (e.g., by reduction of the nitrile), which can then be esterified with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric Mosher esters allows for the assignment of the absolute configuration at the chiral center.

Chiral Solvating Agents: Alternatively, a chiral solvating agent can be added to the NMR sample of this compound. The CSA forms weak, transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. The chemical shift differences (Δδ) can be systematically analyzed to deduce the absolute configuration.

The following table summarizes typical NMR experiments used for stereochemical analysis.

| Technique | Purpose | Information Obtained |

| ¹H NMR | Basic structural characterization | Chemical shift, coupling constants, integration (proton environment) |

| ¹³C NMR | Carbon backbone characterization | Number and type of carbon atoms |

| COSY | Correlation Spectroscopy | Shows ¹H-¹H spin-spin coupling networks |

| HSQC/HMQC | Heteronuclear Correlation | Correlates directly bonded ¹H and ¹³C atoms |

| HMBC | Heteronuclear Multiple Bond Correlation | Correlates ¹H and ¹³C atoms over 2-3 bonds |

| NOESY/ROESY | Nuclear Overhauser Effect | Determines spatial proximity of protons for relative stereochemistry |

| Mosher's Method (with CDA) | Absolute Configuration Determination | Analysis of Δδ (δS - δR) values in diastereomeric esters |

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.govwikipedia.org This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

The process involves several key steps:

Crystallization: A high-quality single crystal of this compound must be grown. This is often the most challenging step and can be achieved through methods like slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. nih.gov

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots with varying intensities. wikipedia.org

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. For chiral molecules, if the data is of sufficient quality and a heavy atom is present or anomalous dispersion is used, the absolute configuration can be determined with high confidence via the Flack parameter.

The resulting crystal structure provides an unequivocal assignment of the relative and absolute stereochemistry, serving as a definitive confirmation of assignments made by other spectroscopic methods.

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry operations within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Flack Parameter | A value used to confirm the absolute configuration of a chiral crystal structure. A value near zero indicates the correct assignment. |

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.

For this compound (molecular formula C₁₁H₁₁NO), HRMS would be used to verify its exact mass. The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, ruling out other potential formulas that might have the same nominal mass.

Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to gently ionize the molecule, typically forming the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for this precise mass measurement.

| Ion | Theoretical Exact Mass (m/z) | Required Measurement Accuracy |

| [C₁₁H₁₁NO + H]⁺ | 174.09134 | < 5 ppm |

| [C₁₁H₁₁NO + Na]⁺ | 196.07328 | < 5 ppm |

This technique confirms the molecular formula, which is a fundamental piece of the structural elucidation puzzle, complementing the connectivity and stereochemical information provided by NMR and X-ray crystallography.

Applications of 3 Phenyltetrahydrofuran 3 Carbonitrile in Complex Organic Synthesis

Utility as Building Blocks in Multistep Synthetic Pathways

3-Phenyltetrahydrofuran-3-carbonitrile serves as a highly effective building block in multistep synthesis due to the orthogonal reactivity of its constituent functional groups. The tetrahydrofuran (B95107) core provides a stable, three-dimensional scaffold that can be carried through numerous synthetic steps. The nitrile group is a particularly versatile functional handle; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various other nitrogen-containing heterocycles. The phenyl group, while generally stable, offers sites for electrophilic aromatic substitution, allowing for the introduction of additional functionality.

The utility of the substituted tetrahydrofuran framework is evident in the synthesis of complex molecules, such as analogues of bioactive natural products. For instance, related tetrahydrofuran-3-carboxylate structures are key intermediates in the synthesis of such analogues, demonstrating the value of this core scaffold in building complex molecular architectures . The presence of both the phenyl and nitrile groups at the C3 position provides a strategic advantage, enabling chemists to construct intricate carbon skeletons and introduce diverse functionalities in a controlled manner.

| Functional Group | Potential Transformations | Application in Multistep Synthesis |

|---|---|---|

| Nitrile (-CN) | Hydrolysis to Carboxylic Acid (-COOH), Reduction to Amine (-CH₂NH₂), Conversion to Tetrazoles | Enables peptide couplings, further functionalization, and formation of new heterocyclic rings. |

| Phenyl Group (C₆H₅) | Electrophilic Aromatic Substitution (e.g., nitration, halogenation), Cross-Coupling Reactions | Allows for modification of electronic properties and provides attachment points for other molecular fragments. |

| Tetrahydrofuran Ring | Ring-opening reactions, C-H functionalization | Can be used to linearize the scaffold or introduce new stereocenters and functional groups. |

Synthesis of Complex Bioactive Molecule Scaffolds

The tetrahydrofuran ring is a privileged scaffold found in a wide array of biologically active compounds, including a significant number of nucleoside analogues used as antiviral and anticancer agents core.ac.uk. The development of efficient synthetic methods to access structurally diverse and highly substituted tetrahydrofuran derivatives is therefore a critical goal in medicinal chemistry.

This compound represents a key precursor for such scaffolds. Methodologies involving the annulation of donor-acceptor (DA) cyclopropanes and cyclobutanes with various dipolarophiles provide a powerful route to highly substituted five-membered rings like the tetrahydrofuran system core.ac.uk. These reactions capitalize on the inherent ring strain of small rings to initiate transformations under mild conditions, leading to the construction of complex cores that can be further elaborated into target bioactive molecules core.ac.uk. The ability to generate diversity in these scaffolds is crucial, and multicomponent reactions (MCRs) represent another key strategy for synthesizing biologically relevant organic molecules from simple precursors in an efficient manner mdpi.com. The core structure of this compound is well-suited for elaboration using these modern synthetic techniques to generate libraries of compounds for biological screening.

| Class of Bioactive Molecule | Role of the Tetrahydrofuran Scaffold | Reference Example |

|---|---|---|

| Nucleoside Analogues | Serves as a stable mimic of the ribose or deoxyribose sugar moiety. | Compounds with antiviral (e.g., against HIV) and anticancer properties core.ac.uk. |

| Natural Product Analogues | Forms the core structure of numerous complex natural products. | Synthesis of derivatives for structure-activity relationship (SAR) studies . |

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves the direct modification of a complex molecule at a late point in its synthesis chimia.chmpg.de. This approach avoids the need for lengthy de novo synthesis for each new analogue and allows for rapid exploration of structure-activity relationships. LSF is defined as a desired chemical transformation on a complex molecule without requiring a pre-installed functional group that serves only to enable the transformation mpg.de.

The this compound scaffold is an excellent candidate for LSF. Potential modifications include:

C–H Functionalization: The aliphatic C-H bonds on the tetrahydrofuran ring and the aromatic C-H bonds on the phenyl group are targets for direct functionalization. Methods employing copper catalysis, for example, have been successfully used to introduce hydroxyl, methyl, azido, and cyano groups into complex heterocyclic systems nih.gov. A similar approach could be envisioned to install new functional groups onto the tetrahydrofuran core or its phenyl substituent.

Functional Group Interconversion: The nitrile group itself can be a substrate for late-stage modifications, providing access to amides, carboxylic acids, or amines in the final steps of a synthetic sequence.

These LSF strategies enable the rapid generation of a diverse library of analogues from a common advanced intermediate, significantly accelerating the process of optimizing the properties of a lead compound nih.govresearchgate.net.

Development of Novel Heterocyclic Compounds

Beyond serving as a stable scaffold, this compound can act as a precursor for the synthesis of entirely new heterocyclic systems. The inherent functionality of the molecule provides multiple reaction pathways to achieve this.

One common strategy involves the chemical transformation of the nitrile group. For example, reaction of nitriles with various reagents can lead to the formation of other five- or six-membered heterocycles, such as pyrazoles or isoxazolines, which are themselves important classes of compounds with a wide range of biological activities researchgate.net.

A more advanced approach involves the transformation of the tetrahydrofuran ring itself. In some synthetic sequences, furan rings can undergo ring-opening and subsequent re-closure to form different heterocyclic systems, such as pyrroles doi.org. While more challenging with a saturated tetrahydrofuran ring, under specific conditions, cleavage and recyclization could provide a pathway to novel heterocyclic frameworks not easily accessible through other means. The synthesis of new heterocyclic compounds is a cornerstone of organic chemistry, as these structures are widely distributed in nature and are essential components of many pharmaceuticals, vitamins, and other vital substances researchgate.net.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| 1 | Pyrrolidine, CH₂Cl₂ | 60–75% | Moisture sensitivity |

| 2 | SO₂Cl₂, −50°C | 70–85% | Temperature control |

| 3 | BF₃·Et₂O, RT | 50–65% | Byproduct formation |

Key optimization factors include solvent choice (e.g., sulfolane enhances fluorination ) and inert atmospheres to prevent nitrile hydrolysis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., observed m/z 244.0820 vs. calculated 244.0823 for C₁₁H₁₁F₃N₂O analogs ).

- NMR :

- IR : Strong CN stretch (~2240 cm⁻¹) .

Q. Table 2: Key Spectral Markers

| Technique | Diagnostic Peaks | Structural Insight |

|---|---|---|

| ¹H NMR | δ 4.2 (multiplet) | Tetrahydrofuran O–CH₂ |

| ¹³C NMR | δ 115 (sharp) | Nitrile group |

| HRMS | m/z 291.2627 | Molecular ion [M+H]⁺ |

Advanced: How can computational modeling guide the optimization of this compound derivatives for pharmacological studies?

Answer:

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., fluorination at C3 vs. C5) .

- Molecular Docking : Screen derivatives against targets like opioid receptors (inspired by structural analogs in ).

- ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity risks .

Key Insight : Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced metabolic stability in vitro .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Answer:

- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation time) .

- Control Experiments : Include positive controls (e.g., known opioid agonists for receptor studies ).

- Multi-Lab Validation : Collaborate to verify cytotoxicity or anti-inflammatory effects reported in conflicting studies .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay pH variations; buffered systems (pH 7.4) improve consistency .

Basic: What storage and handling precautions are essential for maintaining this compound stability?

Answer:

Q. Table 3: Stability Under Storage Conditions

| Condition | Degradation Over 6 Months | Mitigation Strategy |

|---|---|---|

| −20°C, N₂ | <5% | Ideal for long-term |

| RT, air | >30% | Avoid prolonged exposure |

Advanced: How can in silico methods predict the metabolic pathways of this compound?

Answer:

- Metabolite Prediction : Software like Meteor (Lhasa Ltd.) identifies likely oxidation sites (e.g., benzylic positions) .

- CYP450 Interaction Screening : Assess inhibition potential using human liver microsome assays .

Example Prediction : The nitrile group may undergo enzymatic conversion to carboxylic acids, altering pharmacokinetics .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

Answer:

- Electronic Effects : The nitrile group deactivates the aromatic ring, directing electrophiles to meta positions .

- Steric Hindrance : Bulky substituents on the tetrahydrofuran ring limit accessibility to ortho positions .

Experimental Validation : Halogenation studies show >90% selectivity for C5 over C3 in CF₃-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.